Cms-121

Descripción

CMS-121 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Propiedades

IUPAC Name |

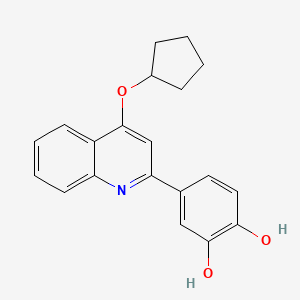

4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHNVUCFPJJLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353224-53-9 | |

| Record name | CMS-121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CMS-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of CMS-121: A Technical Guide to its Action in Neurodegeneration

For Immediate Release

LA JOLLA, CA – In the ongoing battle against neurodegenerative diseases, the investigational compound CMS-121 has emerged as a significant focus of research. This in-depth guide provides a technical overview of the core mechanism of action of CMS-121, a derivative of the flavonoid fisetin, for researchers, scientists, and drug development professionals. Synthesizing preclinical data, this document details the compound's multifaceted approach to combating the pathological hallmarks of neurodegeneration, including its impact on lipid metabolism, inflammation, and synaptic integrity.

Executive Summary

CMS-121 is a chemically optimized derivative of fisetin, a naturally occurring flavonoid. Developed by researchers at the Salk Institute, CMS-121 has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration, including Alzheimer's disease, Huntington's disease, and age-related cognitive decline.[1] Its primary mechanism of action revolves around the inhibition of Fatty Acid Synthase (FASN), a key enzyme in lipid synthesis.[2][3] This targeted action initiates a cascade of downstream effects that collectively mitigate neuroinflammation, reduce oxidative stress, and preserve synaptic function. A Phase 1 clinical trial (NCT05318040) has been completed, demonstrating the safety and tolerability of CMS-121 in healthy human subjects.

Core Mechanism of Action: Targeting Lipid Metabolism

The central tenet of CMS-121's neuroprotective activity is its ability to modulate lipid metabolism through the inhibition of Fatty Acid Synthase (FASN).[2][3] This mode of action distinguishes it from many traditional Alzheimer's drug candidates that primarily target amyloid-β.[4]

Inhibition of Fatty Acid Synthase (FASN)

CMS-121 directly inhibits the enzymatic activity of FASN.[2][3] This inhibition curtails the synthesis of fatty acids, which has profound implications for cellular processes implicated in neurodegeneration. The overactivity of FASN has been linked to increased lipid peroxidation, a key contributor to cellular damage in the brain.[2][3]

Reduction of Lipid Peroxidation

By inhibiting FASN, CMS-121 effectively reduces the levels of lipid peroxidation, a destructive process where free radicals damage lipids within cell membranes, leading to cellular dysfunction and death. In preclinical models of Alzheimer's disease, CMS-121 treatment has been shown to decrease the levels of 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation, in the hippocampus.[2] In untreated Alzheimer's disease model mice, 4-HNE levels were elevated by approximately 50% compared to wild-type mice; CMS-121 treatment reduced these levels back to those observed in healthy controls.[2]

Pleiotropic Neuroprotective Effects

The inhibition of FASN by CMS-121 triggers a range of beneficial downstream effects that contribute to its overall neuroprotective profile.

Anti-Inflammatory Properties

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. CMS-121 has demonstrated potent anti-inflammatory effects. In vitro studies using BV2 microglial cells, the primary immune cells of the brain, have shown that CMS-121 prevents the lipopolysaccharide (LPS)-induced increase in key inflammatory markers, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[2] This effect is believed to be mediated through the inhibition of FASN.[2] Furthermore, in vivo studies have shown that CMS-121 reduces the levels of glial fibrillary acidic protein (GFAP), a marker of astrogliosis and neuroinflammation, in the hippocampus of Alzheimer's disease model mice to levels comparable to wild-type controls.[2]

Mitochondrial Stabilization and Energy Homeostasis

CMS-121 has been found to activate AMP-activated protein kinase (AMPK) and SIRT1, two critical regulators of cellular energy homeostasis and stress resistance.[1] Activation of these pathways contributes to mitochondrial stability and improved function.

Preservation of Synaptic Integrity

Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. CMS-121 has been shown to preserve the levels of key synaptic proteins, such as synaptophysin and postsynaptic density protein 95 (PSD-95), which are typically reduced in the disease.[1]

Preclinical Efficacy: Quantitative Data

The neuroprotective effects of CMS-121 have been quantified in several preclinical models. The following tables summarize key findings.

| Preclinical Model | Treatment Details | Key Outcomes | Reference |

| APPswe/PS1ΔE9 (Alzheimer's Disease) | 200 ppm in diet for 3 months | - Cognitive function in Morris water maze and contextual fear conditioning normalized to wild-type levels.- Hippocampal 4-HNE levels reduced to wild-type levels (from an ~50% increase in untreated AD mice).- Hippocampal GFAP levels reduced to wild-type levels. | [2] |

| SAMP8 (Accelerated Aging) | 200 ppm in diet | - Significantly improved performance in cognitive tasks, including the novel object recognition test. | [5] |

| R6/2 (Huntington's Disease) | 200 ppm in diet | - Median survival increased from 113 days (control) to 134 days. | [5] |

| YAC128 (Huntington's Disease) | 400 ppm in diet | - 17% increase in median lifespan. | [5] |

| db/db (Type 2 Diabetes) | Diet for 6 months | - 5% reduction in body weight.- Improved glucose tolerance and reduced HbA1c and insulin levels.- Lowered markers of liver inflammation (NF-κB, IL-18, caspase 3, C-reactive protein). | [6] |

| Wild-Type (Aging) | 200 ppm and 400 ppm in diet for 6 months | - 40% decrease in body weight gain. | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by CMS-121 and a typical experimental workflow for its evaluation.

Caption: Core signaling pathway of CMS-121 in neuroprotection.

Caption: General experimental workflow for preclinical evaluation of CMS-121.

Key Experimental Protocols

Fatty Acid Synthase (FASN) Enzymatic Activity Assay

This assay measures the inhibitory effect of CMS-121 on FASN activity by monitoring the oxidation of NADPH.

-

Cell Lysis: HT22 neuronal cells are grown to ~80% confluency, collected, and resuspended in an assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0). The cells are then lysed via a freeze-thaw cycle followed by gentle sonication.

-

Reaction Mixture: The assay is performed in the presence of acetyl-CoA (25 μM) and malonyl-CoA (100 μM) at 37°C.

-

Measurement: The decrease in NADPH absorbance is monitored at 340 nm over 30 minutes.

-

Analysis: The maximal reaction velocity (Vmax) is calculated from the linear range of the kinetic curve and compared to a vehicle control to determine the percentage of inhibition.

Lipid Peroxidation Assay (in vitro)

This assay quantifies the extent of lipid peroxidation in cultured cells.

-

Cell Culture: HT22 neuronal cells or BV2 microglial cells are used.

-

Induction of Peroxidation: Lipid peroxidation is induced using RSL3 (an inhibitor of glutathione peroxidase 4) in HT22 cells or LPS in BV2 cells.

-

Staining: The cells are stained with the fluorescent dye Bodipy 581/591 C11. This dye shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.

-

Measurement: The change in fluorescence is measured using a fluorescence plate reader or flow cytometry.

-

Analysis: The results are expressed as a fold change in green fluorescence relative to untreated control cells.

Morris Water Maze

This test is a widely used behavioral assay to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.

-

Acquisition Phase: Mice are trained over several days to find the hidden platform. The time taken to find the platform (escape latency) is recorded for each trial.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess cognitive performance. In studies with APPswe/PS1ΔE9 mice, CMS-121 treatment normalized the performance of the Alzheimer's model mice to that of wild-type controls.[2]

Novel Object Recognition Test

This test assesses recognition memory in rodents based on their innate preference to explore novel objects.

-

Habituation: Mice are allowed to freely explore an empty arena.

-

Training/Familiarization Phase: Two identical objects are placed in the arena, and the mice are allowed to explore them for a set period.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.

-

Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Conclusion and Future Directions

CMS-121 represents a promising, multi-pronged therapeutic strategy for neurodegenerative diseases. Its core mechanism of FASN inhibition and subsequent modulation of lipid metabolism and inflammation offers a distinct approach to tackling the complex pathology of these conditions. The robust preclinical data, demonstrating cognitive improvement and neuroprotection across various models, provides a strong rationale for its continued clinical development. The recently completed Phase 1 trial showing its safety in humans is a critical step forward. Future research will focus on Phase 2 clinical trials to evaluate the efficacy of CMS-121 in patients with mild cognitive impairment and Alzheimer's disease. Further investigation into the downstream effects of FASN inhibition in different neuronal and glial cell types will also provide a more comprehensive understanding of its neuroprotective mechanisms.

References

- 1. neuro-121.com [neuro-121.com]

- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptome analysis of the aged SAMP8 mouse model of Alzheimer’s disease reveals novel molecular targets of formononetin protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

CMS-121: A Technical Guide to its Origin, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMS-121 is a novel synthetic derivative of the natural flavonoid fisetin, engineered to possess enhanced therapeutic properties for age-related neurodegenerative diseases. Developed at the Salk Institute for Biological Studies, CMS-121 has demonstrated significant neuroprotective, anti-inflammatory, and pro-cognitive effects in preclinical models. This technical guide provides an in-depth overview of the origin, synthesis, mechanism of action, and key experimental findings related to CMS-121. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Origin and Rationale for Development

CMS-121 was developed as part of a research initiative at the Salk Institute to identify and optimize small molecules capable of mitigating the cellular and molecular drivers of brain aging and neurodegeneration. The development of CMS-121 stemmed from studies on fisetin, a naturally occurring flavonoid found in fruits and vegetables like strawberries and apples. Fisetin exhibited promising neuroprotective properties; however, its therapeutic potential was limited by poor bioavailability and rapid metabolic degradation.

To overcome these limitations, researchers synthetically modified the structure of fisetin, resulting in the creation of CMS-121. This novel compound retains the beneficial characteristics of fisetin while exhibiting improved metabolic stability and enhanced efficacy in preclinical models of Alzheimer's disease and aging.

Chemical Synthesis

The chemical name for CMS-121 is 4-(4-(cyclopentyloxy)quinolin-2-yl)benzene-1,2-diol . While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the general synthetic strategy involves a multi-step process. This process is centered around the coupling of a quinoline derivative with a substituted benzene ring, followed by the incorporation of a cyclopentyloxy moiety and the formation of the catechol functional group. The synthesis of quinoline derivatives often involves established organic chemistry reactions, though the specific reagents and conditions for CMS-121's synthesis have not been disclosed in the available resources.

Mechanism of Action

CMS-121 exerts its neuroprotective effects through a multi-targeted mechanism of action, primarily centered on the inhibition of key enzymes involved in lipid metabolism and the subsequent reduction of oxidative stress and inflammation.

Key Molecular Targets:

-

Fatty Acid Synthase (FASN): CMS-121 is a direct inhibitor of FASN, a critical enzyme in the de novo synthesis of fatty acids. Elevated FASN activity has been observed in the brains of Alzheimer's disease patients. By inhibiting FASN, CMS-121 reduces the production of lipids that can contribute to lipid peroxidation.[1][2]

-

Acetyl-CoA Carboxylase 1 (ACC1): CMS-121 also inhibits ACC1, an enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. This inhibition leads to an increase in cellular acetyl-CoA levels, which has been shown to have neuroprotective effects.

The inhibition of FASN and ACC1 by CMS-121 leads to a cascade of downstream effects that contribute to its therapeutic potential:

-

Reduction of Lipid Peroxidation: By limiting the synthesis of fatty acids, CMS-121 decreases the availability of substrates for lipid peroxidation, a major contributor to oxidative damage in neurodegenerative diseases.[1]

-

Anti-Inflammatory Effects: The modulation of lipid metabolism by CMS-121 also leads to a reduction in neuroinflammation.

-

Mitochondrial Homeostasis: CMS-121 helps to preserve mitochondrial function, which is often impaired in aging and neurodegenerative conditions.

Signaling Pathway of CMS-121

Caption: Signaling pathway of CMS-121's neuroprotective effects.

Preclinical Data

CMS-121 has been evaluated in several preclinical models of Alzheimer's disease and aging, demonstrating significant therapeutic efficacy.

In Vitro Studies

| Assay | Cell Line | Key Findings | Reference |

| FASN Inhibition | HT22 | CMS-121 demonstrated a dose-dependent inhibition of FASN activity. | [3] |

| Lipid Peroxidation | HT22, BV2 | CMS-121 prevented the increase in lipid peroxidation induced by GPX4 inhibitor RSL3 in HT22 cells and by LPS in BV2 microglial cells. | [2] |

| Oxytosis/Ferroptosis Protection | HT22 | Knockdown of FASN protected HT22 cells from oxytosis/ferroptosis induced by glutamate, erastin, and RSL3. CMS-121 provided additional protection in glutamate- and erastin-induced toxicity. | [2] |

In Vivo Studies in Animal Models

| Animal Model | Treatment Regimen | Key Cognitive Outcomes | Key Biomarker Changes | Reference |

| APPswe/PS1ΔE9 Transgenic Mice (Alzheimer's Model) | 400 ppm in diet (~34 mg/kg/day) for 3 months, starting at 9 months of age. | Treated mice performed as well as wild-type mice in Morris water maze, fear conditioning, and open field tests, showing improved spatial and contextual memory. | Reduced hippocampal levels of 4-hydroxynonenal (4HNE) protein adducts (a marker of lipid peroxidation). Normalized levels of 15-lipoxygenase-2 (15LOX2) and glial fibrillary acidic protein (GFAP) in the hippocampus. | [2] |

| SAMP8 Mice (Accelerated Aging Model) | ~20 mg/kg/day orally for 4 months. | Reduced cognitive decline and markers of aging in the brain. | Preserved mitochondrial homeostasis by regulating acetyl-CoA metabolism. | [4] |

| Wild-type C57BL/6 Mice | 200 ppm in diet (~9.4 mg/kg/day) for 17 weeks, then 400 ppm (~18.8 mg/kg/day) for 7 weeks. | Increased locomotor activity in the open field test. | 40% decrease in body weight gain. Improved glucose and lipid indexes. Lower levels of hepatic caspase 1, caspase 3, and NOX4. | [5] |

| R6/2 Mouse Model (Huntington's Disease) | 200 ppm (~17 mg/kg/day) or 400 ppm (~34 mg/kg/day) in the diet. | Slowed decline in motor function on the rotarod and in the open field test. Partially maintained forelimb grip strength. Increased median survival from 113 to 134 days (at 200 ppm). | Altered expression of genes associated with the proteasome and oxidative phosphorylation in the striatum. | [6] |

Experimental Protocols

Fatty Acid Synthase (FASN) Enzymatic Activity Assay

This protocol is adapted from Ates et al., Redox Biology (2020).[7]

-

Cell Lysis:

-

Plate HT22 cells in 10 cm dishes and grow to approximately 80% confluency.

-

Rinse cells twice with ice-cold PBS and collect using a cell scraper.

-

Centrifuge the cell suspension and resuspend the pellet in assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0).

-

Lyse the cells by one freeze-thaw cycle followed by gentle sonication.

-

-

Enzymatic Assay:

-

Determine FASN activity by monitoring the decrease in NADPH absorbance at 340 nm over 30 minutes at 37°C.

-

The reaction mixture should contain HT22 cell lysate, 25 µM acetyl-CoA, and 100 µM malonyl-CoA.

-

Use Triclosan as a positive control for FASN inhibition.

-

-

Data Analysis:

-

Calculate the Vmax in the linear range of the kinetic curve.

-

Compare the Vmax of samples treated with CMS-121 to the vehicle control.

-

In Vivo Study in APPswe/PS1ΔE9 Transgenic Mice

This protocol is based on the study by Ates et al., Redox Biology (2020).[2]

-

Animal Model and Treatment:

-

Use male APPswe/PS1ΔE9 transgenic mice and age-matched wild-type controls.

-

At 9 months of age, start feeding the mice a diet containing 400 ppm of CMS-121 (approximately 34 mg/kg/day).

-

Continue the treatment for 3 months.

-

-

Behavioral Testing (at 12 months of age):

-

Morris Water Maze: Assess spatial learning and memory.

-

Fear Conditioning: Evaluate contextual memory.

-

Open Field Test: Measure locomotor activity and anxiety-like behavior.

-

-

Biomarker Analysis:

-

Following behavioral testing, sacrifice the animals and harvest brain tissue.

-

Prepare hippocampal lysates for Western blot analysis.

-

Probe for markers of lipid peroxidation (e.g., 4HNE protein adducts) and neuroinflammation (e.g., GFAP, 15LOX2).

-

Experimental Workflow for In Vivo Study

Caption: Workflow for a typical in vivo efficacy study of CMS-121.

Conclusion and Future Directions

CMS-121 is a promising therapeutic candidate for Alzheimer's disease and other age-related neurodegenerative conditions. Its unique mechanism of action, targeting lipid metabolism to reduce oxidative stress and inflammation, offers a novel approach compared to traditional amyloid-beta-focused therapies. The robust preclinical data demonstrate its potential to improve cognitive function and mitigate key pathological features of neurodegeneration.

As of late 2021, CMS-121 has entered a Phase 1 clinical trial to evaluate its safety in humans.[8] The successful completion of this trial will be a critical step towards establishing the therapeutic utility of CMS-121 in clinical populations. Future research should continue to explore the full spectrum of its molecular targets and signaling pathways, as well as its potential application in other diseases characterized by metabolic dysregulation and inflammation.

References

- 1. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]

- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.vub.be [researchportal.vub.be]

- 4. sciencedaily.com [sciencedaily.com]

- 5. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5.12. Fatty acid synthase enzymatic activity assay [bio-protocol.org]

- 8. US20030219408A1 - Methods of making pharmaceutical compositions with minicells - Google Patents [patents.google.com]

CMS-121: A Fisetin Derivative Targeting Metabolic Pathways for Neuroprotection

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CMS-121 is a chemically optimized synthetic derivative of the natural flavonoid fisetin, developed to enhance its therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Fisetin, found in various fruits and vegetables, exhibits antioxidant, anti-inflammatory, and senolytic properties; however, its clinical utility is hampered by low bioavailability and rapid metabolism.[1][3] CMS-121 was engineered at the Salk Institute to improve upon fisetin's stability, ability to cross the blood-brain barrier, and overall bioactivity in neuronal tissues.[1] Preclinical studies have demonstrated its potent neuroprotective effects, and it has advanced to Phase 1 clinical trials to evaluate its safety in humans.[4][5] This document provides a comprehensive technical overview of CMS-121, including its mechanism of action, quantitative data from key experiments, detailed experimental methodologies, and a visual representation of its associated signaling pathways.

Mechanism of Action

CMS-121 exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating cellular metabolism and reducing inflammation and oxidative stress. The principal molecular target of CMS-121 is Fatty Acid Synthase (FASN) , a key enzyme in the de novo synthesis of fatty acids.[6][7]

By inhibiting FASN, CMS-121 reduces the levels of fatty acids, which in turn decreases lipid peroxidation—a major contributor to cellular damage in neurodegenerative diseases.[6][7] This action helps to protect neuronal cells from oxytosis/ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides.[6]

Beyond direct FASN inhibition, CMS-121 also modulates key metabolic signaling pathways:

-

AMP-activated protein kinase (AMPK) activation: CMS-121 activates AMPK, a central regulator of cellular energy homeostasis.[5][8] Activated AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), further reducing fatty acid synthesis.[9]

-

Sirtuin 1 (SIRT1) activation: Evidence suggests that CMS-121 activates SIRT1, a protein involved in cellular stress resistance, mitochondrial biogenesis, and longevity.[10]

This modulation of metabolic pathways, combined with its anti-inflammatory and antioxidant properties, positions CMS-121 as a promising disease-modifying candidate for age-related neurodegenerative disorders.[1][10]

Quantitative Data

The following tables summarize the key quantitative data reported for CMS-121 in preclinical and clinical studies.

Table 1: In Vitro Efficacy of CMS-121

| Assay | Cell Line | Parameter | Value | Reference |

| Ischemia Protection | HT22 | EC50 | 7 nM | [11] |

| Oxidative Damage Protection | HT22 | EC50 | 200 nM | [11] |

Table 2: In Vivo Dosage in Animal Models

| Animal Model | Condition | Dosage | Administration Route | Duration | Reference |

| SAMP8 Mice | Accelerated Aging | ~20 mg/kg/day | Oral (in diet) | 4 months | [12] |

| db/db Mice | Type 2 Diabetes | Not specified | Oral (in diet) | 6 months | [10] |

Table 3: Phase 1 Clinical Trial Dosing

| Population | Dose Type | Maximum Dose | Reference |

| Healthy Adult Volunteers | Single Ascending Dose | 1800 mg | [3] |

| Healthy Adult Volunteers | Multiple Ascending Dose | 900 mg/day for 7 days | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of CMS-121.

Fatty Acid Synthase (FASN) Enzymatic Activity Assay

This protocol is adapted from a method used to determine FASN activity in cell lysates.[9]

-

Cell Lysis:

-

Plate HT22 cells in 10 cm dishes and grow to approximately 80% confluency.

-

Rinse cells twice with ice-cold PBS and collect using a cell scraper.

-

Centrifuge the cell suspension and resuspend the pellet in assay buffer (0.1 M KH2PO4, 1 mM EDTA, pH 7.0).

-

Lyse the cells by a freeze-thaw cycle followed by gentle sonication.

-

-

Enzymatic Reaction:

-

In a suitable microplate, add the cell lysate.

-

Initiate the reaction by adding acetyl-CoA (final concentration 25 µM) and malonyl-CoA (final concentration 100 µM).

-

Monitor the decrease in NADPH absorbance at 340 nm over 30 minutes at 37°C using a microplate reader.

-

Use a known FASN inhibitor, such as Triclosan, as a positive control.

-

-

Data Analysis:

-

Calculate the reaction velocity (Vmax) in the linear range of the kinetic curve.

-

Compare the Vmax of CMS-121 treated samples to the vehicle control to determine the percent inhibition.

-

In Vivo Study in SAMP8 Mice

This protocol describes the experimental design for evaluating the long-term effects of CMS-121 in a mouse model of accelerated senescence.[1]

-

Animals and Diet:

-

Use female SAMP8 mice, a model for age-related cognitive decline.

-

At 4 weeks of age, perform baseline auditory brainstem response (ABR) testing.

-

Divide the mice into a control group receiving a vehicle diet and an experimental group receiving a diet containing CMS-121 at a concentration of 200 ppm (approximately 17 mg/kg/day).

-

-

Behavioral and Physiological Assessments:

-

Conduct regular ABR testing to assess age-related hearing impairment.

-

Perform cognitive tests such as the Morris water maze and novel object recognition to evaluate learning and memory.

-

-

Biochemical and Histological Analysis:

-

At the end of the study period (e.g., 13 weeks or longer), sacrifice the animals and collect brain tissue.

-

Analyze brain tissue for markers of neuroinflammation (e.g., IL-6, TNF-α), synaptic integrity (e.g., synaptophysin, PSD-95), and mitochondrial function.

-

Perform immunohistochemistry to assess cellular markers, such as glial fibrillary acidic protein (GFAP).

-

Cellular Oxidative Stress Assay (DCFDA Assay)

This protocol is a general method for measuring reactive oxygen species (ROS) in cultured cells.[6]

-

Cell Preparation:

-

Seed cells (e.g., HT22 neuronal cells or BV2 microglial cells) in a 96-well plate.

-

Induce oxidative stress using an appropriate agent (e.g., RSL3 for HT22 cells, LPS for BV2 cells).

-

-

Staining and Treatment:

-

Treat the cells with CMS-121 at various concentrations.

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis:

-

Compare the fluorescence intensity of CMS-121 treated cells to that of untreated and vehicle-treated control cells to determine the reduction in ROS levels.

-

Mitochondrial Function Assessment in db/db Mice

This protocol outlines the analysis of mitochondrial markers in a mouse model of type 2 diabetes treated with CMS-121.[10]

-

Animal Model and Treatment:

-

Use db/db mice, a model of obesity and type 2 diabetes.

-

Administer a diet containing CMS-121 for 6 months.

-

-

Tissue Collection and Preparation:

-

Sacrifice the mice and collect kidney and liver tissues.

-

Prepare tissue homogenates for protein analysis.

-

-

Western Blot Analysis:

-

Perform Western blotting on the tissue homogenates to quantify the levels of mitochondrial proteins.

-

Use antibodies against specific markers of the electron transport chain (e.g., NDUFB8 for Complex I, UQCRC2 for Complex III) and other mitochondrial proteins (e.g., VDAC).

-

-

Data Analysis:

-

Compare the protein levels in CMS-121 treated db/db mice to those in untreated db/db mice and wild-type control mice to assess the effect of CMS-121 on mitochondrial protein expression.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by CMS-121 and a typical experimental workflow for its evaluation.

Caption: CMS-121 Mechanism of Action.

Caption: CMS-121 Drug Development Workflow.

Conclusion

CMS-121 represents a significant advancement in the development of therapeutics for neurodegenerative diseases. By building upon the neuroprotective properties of fisetin and optimizing its pharmacological characteristics, CMS-121 offers a multi-faceted mechanism of action that targets the intersection of metabolism, inflammation, and oxidative stress. The preclinical data are promising, demonstrating efficacy in various in vitro and in vivo models. The progression of CMS-121 to clinical trials underscores its potential as a novel treatment for Alzheimer's disease and other age-related cognitive disorders. Further research will be crucial to fully elucidate its therapeutic benefits and clinical applications.

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.4. Determination of cellular ROS level [bio-protocol.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 2.5.1. Agilent XF Seahorse Analysis (Mitochondrial Respiration Analysis) [bio-protocol.org]

- 7. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doc.abcam.com [doc.abcam.com]

- 9. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]

- 10. neuro-121.com [neuro-121.com]

- 11. abcam.com [abcam.com]

- 12. researchportal.vub.be [researchportal.vub.be]

The Pharmacological Profile of Cms-121: A Multi-Targeted Approach to Neuroprotection and Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cms-121 is a synthetic derivative of the natural flavonoid fisetin, engineered to possess enhanced pharmacological properties, including improved stability and bioavailability.[1][2] Developed through a phenotypic screening approach targeting age-associated neurodegeneration, Cms-121 has emerged as a promising therapeutic candidate for a range of age-related diseases, most notably Alzheimer's disease (AD).[3][4] Its mechanism of action is multifaceted, extending beyond the single-target paradigm to modulate key pathways involved in cellular stress, inflammation, metabolism, and mitochondrial function.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of Cms-121, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.

Core Pharmacological Properties

Cms-121 exhibits a range of biological activities that contribute to its protective effects in various disease models. These activities are centered around its ability to mitigate oxidative stress, reduce inflammation, and restore metabolic homeostasis.

Mechanism of Action

The primary molecular target of Cms-121 has been identified as Fatty Acid Synthase (FASN) , an enzyme involved in the synthesis of fatty acids.[3][6] By inhibiting FASN, Cms-121 modulates lipid metabolism, which in turn reduces lipid peroxidation and inflammation.[3][6] This is a key aspect of its neuroprotective effects, as lipid dysregulation and oxidative damage are implicated in the pathophysiology of neurodegenerative diseases.[3]

Beyond FASN inhibition, Cms-121 influences several critical signaling pathways:

-

AMPK and SIRT1 Activation: Cms-121 activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[1] These proteins are key regulators of cellular energy homeostasis, mitochondrial biogenesis, and stress resistance.[1]

-

Antioxidant Defense: The compound effectively scavenges reactive oxygen species (ROS) and enhances endogenous antioxidant mechanisms.[1] It protects against oxytosis/ferroptosis, a form of regulated cell death characterized by glutathione depletion and lipid peroxidation.[3]

-

Anti-inflammatory Modulation: Cms-121 reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α and decreases microglial activation in the brain.[1]

-

Mitochondrial Stabilization: It helps to preserve mitochondrial structure and function, ensuring continued ATP production and preventing mitochondrial fragmentation.[1]

-

Neurotrophic Support: Cms-121 promotes Brain-Derived Neurotrophic Factor (BDNF) signaling and helps maintain levels of crucial synaptic proteins like synaptophysin and PSD-95.[1]

Preclinical Efficacy: Summary of In Vivo Studies

Cms-121 has been evaluated in a variety of preclinical models, demonstrating significant therapeutic potential.

| Model | Study Focus | Key Findings | Dosage | Citation |

| APPswe/PS1ΔE9 (AD) | Cognitive Function & Neuropathology | Improved performance in Morris water maze and novel object recognition tasks. Reduced levels of pro-inflammatory cytokines (IL-6, TNF-α) and microglial activation. Maintained levels of synaptic proteins (synaptophysin, PSD-95). | Not specified | [1] |

| APPswe/PS1ΔE9 (AD) | Lipid Peroxidation & Inflammation | Reduced hippocampal 4-hydroxynonenal (4HNE) protein adducts. Decreased levels of 15-lipoxygenase-2 (15LOX2) and glial fibrillary acidic protein (GFAP). | Not specified | [7] |

| SAMP8 (Accelerated Aging) | Cognitive Function & Neuropathology | Improved cognitive function. Modulated AMPK, MAPK, and mTOR pathways. Reduced markers of kidney inflammation (iNOS, NF-κB, caspase 1). | Not specified | [2] |

| db/db (Type 2 Diabetes) | Metabolic Parameters & Organ Protection | Reduced body weight by 5%. Improved glucose tolerance and lower HbA1c and insulin levels. Decreased plasma and liver triglycerides and free fatty acids. Lowered urinary markers of kidney damage (NGAL, clusterin, albumin). Restored renal levels of mitochondrial proteins (NDUFB8, UQCRC2, VDAC). | Not specified | [2] |

| Wild Type (Aging) | Metabolic Dysfunction | Induced a 40% decrease in body weight gain. Improved glucose and lipid indexes. Lowered hepatic caspase 1, caspase 3, and NOX4 levels. | Not specified | [8][9] |

| R6/2 (Huntington's Disease) | Motor Function & Survival | Slowed decline in rotarod performance and open field activity. Partially maintained forelimb grip strength. Median survival increased from 113 days (control) to 134 days. | 200 ppm in diet (~17 mg/kg/day) | [10] |

Signaling Pathways and Experimental Workflows

Cms-121 Signaling Pathway

References

- 1. neuro-121.com [neuro-121.com]

- 2. The Geroprotective Drug Candidate CMS121 Alleviates Diabetes, Liver Inflammation, and Renal Damage in db/db Leptin Receptor Deficient Mice [mdpi.com]

- 3. researchportal.vub.be [researchportal.vub.be]

- 4. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medrxiv.org [medrxiv.org]

- 7. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CMS121 mitigates aging-related obesity and metabolic dysfunction | EurekAlert! [eurekalert.org]

- 10. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

CMS-121 and its Effects on Cellular Aging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMS-121 is a novel synthetic derivative of the natural flavonoid fisetin, developed by researchers at the Salk Institute for Biological Studies.[1][2] This small molecule has emerged as a promising candidate in the field of geroscience, demonstrating significant potential in combating cellular aging and age-related diseases, particularly neurodegenerative disorders like Alzheimer's disease.[1][2][3] Unlike many therapeutic approaches that target single pathological hallmarks, CMS-121 exhibits a multi-pronged mechanism of action, primarily centered on the modulation of cellular metabolism, inflammation, and mitochondrial function.[1][2][4] This technical guide provides an in-depth overview of the core science behind CMS-121, including its mechanism of action, a compilation of preclinical data, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Core Mechanism of Action: A Metabolic Shift

The primary molecular target of CMS-121 is Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of fatty acids.[5][6] By inhibiting FASN, CMS-121 initiates a cascade of metabolic changes that are central to its anti-aging effects.

The inhibition of FASN, along with the inhibition of acetyl-CoA carboxylase 1 (ACC1), leads to an increase in the intracellular levels of acetyl-CoA.[2] This elevation of acetyl-CoA is a critical node in the signaling pathway, influencing two major downstream pathways:

-

AMPK Activation: Increased acetyl-CoA levels contribute to the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][4] Activated AMPK, in turn, promotes mitochondrial biogenesis and function through the upregulation of transcription factors such as Nuclear respiratory factor 1 (Nrf1) and Transcription factor A, mitochondrial (TFAM).[2][7]

-

Anti-inflammatory and Neuroprotective Effects: The metabolic shift induced by CMS-121 also confers potent anti-inflammatory and neuroprotective benefits. It reduces the production of pro-inflammatory cytokines like IL-6 and TNF-α and mitigates microglial activation.[1] Furthermore, CMS-121 protects against oxytosis/ferroptosis, a form of regulated cell death characterized by lipid peroxidation.[2][5] This is achieved, in part, by reducing the levels of the lipid peroxidation product 4-hydroxynonenal (4-HNE).[5]

Signaling Pathway of CMS-121

The following diagram illustrates the key signaling cascade initiated by CMS-121.

Quantitative Data from Preclinical Studies

The efficacy of CMS-121 has been evaluated in several preclinical models of aging and age-related diseases. The following tables summarize the key quantitative findings.

Table 1: Effects of CMS-121 on Cognitive Function in Mouse Models

| Model | Test | Parameter | Result | Reference |

| APPswe/PS1ΔE9 | Morris Water Maze | Escape Latency | Normalized to wild-type levels | [5] |

| APPswe/PS1ΔE9 | Elevated Plus Maze | Time in Open Arms | Normalized to wild-type levels | [5] |

| APPswe/PS1ΔE9 | Fear Conditioning | Freezing Time | Normalized to wild-type levels | [5] |

| SAMP8 | Auditory Brainstem Response | Hearing Threshold at 12 kHz | 39.8 dB (CMS-121) vs 56.5 dB (Control) | [8] |

| SAMP8 | Auditory Brainstem Response | Hearing Threshold at 16 kHz | 43.8 dB (CMS-121) vs 64.8 dB (Control) | [8] |

Table 2: Effects of CMS-121 on Metabolic Parameters in Mice

| Model | Parameter | Result | Reference |

| Wild-type | Body Weight Gain | 40% decrease | [2] |

| db/db | Body Weight | 5% reduction | [4] |

| db/db | Glucose Tolerance | Improved | [4] |

| db/db | HbA1c Levels | Reduced | [4] |

| db/db | Plasma Insulin Levels | Reduced | [4] |

| db/db | Plasma & Liver Triglycerides | Decreased | [4] |

| db/db | Plasma & Liver Free Fatty Acids | Decreased | [4] |

Table 3: Effects of CMS-121 on Molecular Markers of Aging and Neuroinflammation

| Model | Marker | Tissue | Result | Reference |

| APPswe/PS1ΔE9 | 4-HNE | Hippocampus | Reduced to wild-type levels | [5] |

| APPswe/PS1ΔE9 | GFAP | Hippocampus | Decreased | [5] |

| APPswe/PS1ΔE9 | 15-LOX2 | Hippocampus | Reduced to wild-type levels | [5] |

| APPswe/PS1ΔE9 | Palmitate | Brain | Normalized to wild-type levels | [5] |

| db/db | NF-κB (active) | Liver | Lowered | [4] |

| db/db | IL-18 | Liver | Lowered | [4] |

| db/db | Caspase 3 | Liver | Lowered | [4] |

| Wild-type | Nrf1 | Adipose Tissue | Increased | [2] |

| Wild-type | TFAM | Adipose Tissue | Increased | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of CMS-121.

Experimental Workflow: Preclinical Evaluation of CMS-121

Animal Models and Treatment

-

APPswe/PS1ΔE9 Transgenic Mice: These mice model familial Alzheimer's disease. In a key study, treatment with CMS-121 began at 9 months of age, a point where pathology is significantly advanced.[3][5]

-

SAMP8 Mice: This is a model of accelerated senescence and sporadic Alzheimer's disease.

-

db/db Mice: This model exhibits obesity and type 2 diabetes. CMS-121 was administered in the diet for 6 months.[4]

-

Wild-type Mice: Used as controls and to study the effects of CMS-121 on normal aging. CMS-121 was administered in the diet for 6 months.[2]

CMS-121 Administration: CMS-121 is typically administered orally, mixed into the chow at concentrations ranging from 200 to 400 ppm.[6]

Behavioral Testing: Morris Water Maze (for Spatial Memory)

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

-

Procedure:

-

Acquisition Phase: Mice are trained to find the hidden platform over several days, with multiple trials per day. The starting position is varied for each trial.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is recorded.

-

-

Data Analysis: Key metrics include escape latency (time to find the platform) during acquisition and the percentage of time spent in the target quadrant during the probe trial.

Behavioral Testing: Novel Object Recognition (for Recognition Memory)

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: The mouse is allowed to freely explore the empty arena.

-

Training Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 10 minutes).

-

Testing Phase (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

-

-

Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Biochemical Analysis: Western Blotting for Protein Expression

-

Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-4-HNE, anti-GFAP) overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., actin).

Clinical Development

A Phase 1 clinical trial (NCT05318040) was initiated to evaluate the safety, tolerability, and pharmacokinetics of CMS-121 in healthy volunteers. The results of this trial are not yet publicly available.

Conclusion

CMS-121 represents a novel and promising therapeutic strategy for combating cellular aging and age-related diseases. Its unique mechanism of action, centered on the modulation of lipid metabolism and the subsequent activation of pro-longevity pathways, distinguishes it from many other drug candidates. The robust preclinical data demonstrating its efficacy in improving cognitive function, metabolic health, and reducing neuroinflammation underscore its potential. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for human health.

References

- 1. neuro-121.com [neuro-121.com]

- 2. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]

- 4. mdpi.com [mdpi.com]

- 5. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

The Role of CMS-121 in Oxytosis and Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytosis and ferroptosis are two regulated, non-apoptotic cell death pathways characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation. These pathways are increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease (AD). CMS-121, a synthetic derivative of the natural flavonoid fisetin, has emerged as a promising neuroprotective agent that specifically targets these cell death mechanisms. This technical guide provides an in-depth overview of the role of CMS-121 in modulating oxytosis and ferroptosis, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Fatty Acid Synthase (FASN)

The primary molecular target of CMS-121 in the context of oxytosis and ferroptosis is Fatty Acid Synthase (FASN) , a key enzyme responsible for the synthesis of fatty acids. By inhibiting FASN, CMS-121 effectively reduces the cellular pool of lipids, particularly polyunsaturated fatty acids (PUFAs), which are highly susceptible to peroxidation. This reduction in substrate availability for lipid peroxidation is the cornerstone of CMS-121's protective effects against oxytotic and ferroptotic cell death.[1][2][3][4]

Quantitative Effects of CMS-121 on Oxytosis and Ferroptosis Markers

The efficacy of CMS-121 in mitigating the biochemical hallmarks of oxytosis and ferroptosis has been quantified in several preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.

In Vitro Data

| Cell Line | Inducer of Oxytosis/Ferroptosis | Marker | Effect of CMS-121 | Reference |

| HT22 Neuronal Cells | RSL3 (GPX4 inhibitor) | Lipid Peroxidation (BODIPY 581/591) | Prevents the increase in lipid peroxidation | [1][2] |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Lipid Peroxidation (BODIPY 581/591) | Inhibits lipid peroxidation | [1][2] |

| HT22 Cell Lysates | - | FASN Enzymatic Activity | Dose-dependent decrease in activity | [1] |

| HT22 Neuronal Cells | Glutamate, Erastin | Cell Viability | Enhances protection after FASN knockdown | [1][2] |

| HT22 Neuronal Cells | RSL3 | 4-HNE Adducts | Reduces the increase in 4-HNE adducts | [1] |

In Vivo Data (APPswe/PS1ΔE9 Transgenic AD Mouse Model)

| Tissue | Marker | Observation in Untreated AD Mice | Effect of CMS-121 Treatment | Reference |

| Hippocampus | 4-Hydroxynonenal (4-HNE) Protein Adducts | Increased by ~50% compared to Wild-Type (WT) | Reduced levels back to WT control levels | [2] |

| Hippocampus | 15-Lipoxygenase-2 (15-LOX2) | Increased levels compared to WT | Reduced levels to those of untreated WT mice | [1][2] |

| Hippocampus | Glial Fibrillary Acidic Protein (GFAP) | Increased levels | Decreased levels | [1][2] |

| Cortex | Lipid Metabolites (PUFAs, Fatty Acids, Endocannabinoids, Ceramides) | Generally elevated levels | Normalized the increased metabolite levels | [1] |

Signaling Pathway of CMS-121 in Preventing Oxytosis/Ferroptosis

The mechanism of CMS-121 can be visualized as a linear signaling cascade that ultimately prevents the execution of oxytotic and ferroptotic cell death.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the investigation of CMS-121's role in oxytosis and ferroptosis.

Lipid Peroxidation Assay using BODIPY 581/591 C11

This assay is used to measure lipid peroxidation in live cells. The fluorescent dye BODIPY 581/591 C11 shifts its fluorescence emission from red to green upon oxidation.

Materials:

-

BODIPY 581/591 C11 (Thermo Fisher Scientific)

-

Cell culture medium

-

Live Cell Imaging Solution (LCIS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Staining: Incubate the cells with 10 µM BODIPY 581/591 C11 in cell culture medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with fresh, pre-warmed culture medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).

-

Treatment: Add the desired treatments (e.g., CMS-121, RSL3) to the cells in fresh medium and incubate for the desired time.

-

Imaging/Analysis:

-

Microscopy: Replace the medium with LCIS. Acquire images using a fluorescence microscope with appropriate filter sets for both the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the dye.

-

Flow Cytometry: Detach the cells, resuspend them in a suitable buffer, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the red and green channels.

-

-

Quantification: The ratio of green to red fluorescence intensity is used to quantify the level of lipid peroxidation.

4-HNE Immunohistochemistry

This protocol is for the detection of 4-hydroxynonenal (4-HNE) protein adducts, a stable marker of lipid peroxidation, in tissue sections.

Materials:

-

Paraffin-embedded tissue sections

-

Bouin's Solution or 10% neutral buffered formalin for fixation

-

Citrate buffer (pH 6.0) for antigen retrieval (if formalin-fixed)

-

Primary antibody: anti-4-HNE monoclonal antibody (e.g., clone HNEJ-2)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate

-

Hematoxylin for counterstaining

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval (for formalin-fixed tissues): Heat the slides in 10 mM citrate buffer (pH 6.0) using a pressure cooker, steamer, or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a suitable blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the anti-4-HNE primary antibody (e.g., 10-20 µg/mL) overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 40 minutes at room temperature.

-

Signal Amplification: Apply the ABC reagent and incubate for 40 minutes at room temperature.

-

Visualization: Develop the signal with a DAB substrate solution, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

-

Analysis: The intensity and distribution of the brown staining are analyzed to determine the levels of 4-HNE adducts.

FASN Activity Assay

This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor for the enzyme.

Materials:

-

Cell or tissue lysates

-

FASN reaction buffer (containing acetyl-CoA and NADPH)

-

Malonyl-CoA

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Lysate Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well plate, add the protein lysate to the FASN reaction buffer.

-

Background Measurement: Read the absorbance at 340 nm at 37°C for a few minutes at regular intervals to measure the background NADPH oxidation.

-

Initiate Reaction: Add malonyl-CoA to each well to start the FASN-catalyzed reaction.

-

Measure FASN Activity: Immediately begin reading the absorbance at 340 nm at 37°C for an extended period (e.g., 15 minutes) at regular intervals. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH and is proportional to FASN activity.

-

Calculation: Calculate the rate of NADPH oxidation (change in absorbance per minute) and normalize it to the amount of protein in the lysate to determine the specific activity of FASN.

Experimental Workflow for In Vitro Testing of CMS-121

The following diagram illustrates a typical workflow for evaluating the efficacy of CMS-121 in a cell-based model of oxytosis or ferroptosis.

Conclusion

CMS-121 represents a targeted therapeutic strategy for neurodegenerative diseases by intervening in the detrimental pathways of oxytosis and ferroptosis. Its mechanism of action, centered on the inhibition of FASN and the subsequent reduction of lipid peroxidation, is supported by robust quantitative data from both in vitro and in vivo models. The detailed experimental protocols provided in this guide are intended to facilitate further research into CMS-121 and other compounds targeting lipid metabolism in the context of neurodegeneration. The continued investigation of this and similar molecules holds significant promise for the development of novel disease-modifying therapies for Alzheimer's disease and other age-related neurological disorders.

References

- 1. researchportal.vub.be [researchportal.vub.be]

- 2. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

CMS-121: A Novel Neuroprotective Agent Targeting Metabolic Pathways in Neurodegeneration

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMS-121, a synthetic derivative of the flavonoid fisetin, has emerged as a promising neuroprotective candidate with significant therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease (AD). Developed through chemical optimization at the Salk Institute for Biological Studies, CMS-121 has demonstrated remarkable efficacy in preclinical models by modulating fundamental metabolic and inflammatory pathways that are increasingly recognized as central to the aging process and the pathogenesis of AD. This document provides a comprehensive technical overview of the core science behind CMS-121, including its mechanism of action, key experimental findings with detailed protocols, and quantitative data from pivotal studies.

Introduction

Neurodegenerative diseases, with Alzheimer's as the most prevalent, represent a formidable challenge to modern medicine. The prevailing therapeutic strategies have often focused on singular pathological hallmarks, such as amyloid-beta plaques, with limited success.[1] CMS-121 offers a multi-targeted approach, shifting the focus to the intricate interplay between metabolic dysregulation, neuroinflammation, and oxidative stress in the aging brain.[1][2] This compound was identified through a phenotypic screening approach designed to protect against oxytosis/ferroptosis, a form of regulated cell death implicated in aging and neurodegeneration.[3][4] Preclinical studies have shown that CMS-121 can reverse memory loss, reduce neuroinflammation, and normalize metabolic markers in mouse models of AD and aging.[2][5] Having successfully completed a Phase 1 clinical trial to evaluate its safety in humans, CMS-121 is a compound of significant interest for further clinical development.[2][6][7]

Mechanism of Action

The primary neuroprotective effects of CMS-121 are attributed to its ability to modulate lipid metabolism and enhance mitochondrial function through the inhibition of key enzymes.[3][5][8]

2.1. Inhibition of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1)

The central mechanism of CMS-121 involves the inhibition of fatty acid synthase (FASN), a crucial enzyme in the synthesis of fatty acids.[3][4][5] By inhibiting FASN, CMS-121 effectively lowers the levels of free fatty acids and reduces lipid peroxidation, a detrimental process where reactive oxygen species damage lipids, leading to cellular damage.[5][9] Furthermore, CMS-121 has been shown to inhibit acetyl-CoA carboxylase 1 (ACC1), another key enzyme in fatty acid synthesis.[8][10] This dual inhibition leads to an increase in the levels of acetyl-CoA, a vital metabolite for mitochondrial function and the production of the neurotransmitter acetylcholine.[8]

2.2. Activation of AMPK and SIRT1

CMS-121 activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][8] AMPK activation, in turn, can lead to the phosphorylation and inhibition of ACC1, further contributing to the modulation of lipid metabolism.[8] Additionally, CMS-121 has been found to activate SIRT1, a protein associated with longevity and cellular stress resistance.[1] The activation of these pathways contributes to improved mitochondrial biogenesis and function.[1]

2.3. Anti-inflammatory and Antioxidant Effects

Chronic neuroinflammation is a key feature of Alzheimer's disease. CMS-121 has demonstrated potent anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and decreasing microglial activation.[1][11] The compound also exhibits direct antioxidant effects by scavenging reactive oxygen species and enhances the endogenous antioxidant defense systems.[1]

A diagram illustrating the core signaling pathway of CMS-121 is presented below.

Figure 1: CMS-121 Signaling Pathway.

Preclinical Data

CMS-121 has been evaluated in various preclinical models, consistently demonstrating its neuroprotective and disease-modifying potential.

3.1. Animal Models

-

Transgenic AD Mouse Models: These mice are genetically engineered to develop key pathological features of Alzheimer's disease, such as amyloid plaques and cognitive deficits.[5][9]

-

SAMP8 (Senescence-Accelerated Mouse Prone 8) Mice: This model exhibits an accelerated aging phenotype, including cognitive decline, making it suitable for studying age-related neurodegeneration.[8][11]

-

db/db Mice: These mice are a model of type 2 diabetes and obesity, used to investigate the metabolic effects of CMS-121.[3][11]

3.2. Key Experimental Findings

The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effects of CMS-121 on Cognitive Function in AD Mouse Models

| Behavioral Test | Animal Model | Treatment Duration | Outcome | Reference |

|---|---|---|---|---|

| Morris Water Maze | Transgenic AD Mice | 3 months | Reversed memory deficits to the level of healthy controls. | [5] |

| Novel Object Recognition | Transgenic AD Mice | 3 months | Improved recognition memory compared to untreated AD mice. |[9] |

Table 2: Effects of CMS-121 on Neuropathological and Metabolic Markers

| Marker | Model | Tissue | Change with CMS-121 Treatment | Reference |

|---|---|---|---|---|

| Lipid Peroxidation (4-HNE) | Transgenic AD Mice | Brain | ↓ (Normalized to wild-type levels) | [5] |

| Fatty Acid Synthase (FASN) | Transgenic AD Mice | Brain | ↓ | [5] |

| Pro-inflammatory Cytokines (IL-6, TNF-α) | Transgenic AD Mice | Brain | ↓ | [1] |

| Microglial Activation | Transgenic AD Mice | Brain | ↓ | [1] |

| Synaptic Proteins (Synaptophysin, PSD-95) | Transgenic AD Mice | Brain | ↑ (Maintained at healthy levels) | [1] |

| Body Weight Gain | C57BL/6 Mice | - | 40% decrease | [8][12] |

| Glucose and Lipid Indexes | C57BL/6 Mice | Blood | Improved | [8][12] |

| Hepatic Caspase 1, Caspase 3, NOX4 | C57BL/6 Mice | Liver | ↓ | [8][12] |

| Nrf1 and TFAM | C57BL/6 Mice | Adipose Tissue | ↑ | [8] |

| Mitochondrial Complex Markers | C57BL/6 Mice | Adipose Tissue | ↑ | [8] |

| HbA1c and Insulin Levels | db/db Mice | Blood | ↓ | [3][11] |

| Blood and Liver Triglycerides | db/db Mice | Blood, Liver | ↓ | [3][11] |

| Markers of Liver Inflammation (NF-κB, IL-18) | db/db Mice | Liver | ↓ | [3][11] |

| Markers of Kidney Damage (NGAL, Clusterin) | db/db Mice | Urine | ↓ | [3][11] |

| Mitochondrial Protein Markers (NDUFB8, UQCRC2) | db/db Mice | Kidney | Restored to normal levels |[3][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of CMS-121.

4.1. In Vivo Studies

-

Animal Treatment: CMS-121 was typically administered in the diet.[3][11] For example, in the study with db/db mice, treatment began at 5 weeks of age and continued for 6 months.[11]

-

Behavioral Testing:

-

Morris Water Maze: This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded.

-

Novel Object Recognition: This test evaluates recognition memory. Mice are first familiarized with two identical objects in an arena. After a delay, one of the objects is replaced with a new, novel object. The time spent exploring the novel object versus the familiar one is measured as an index of memory.

-

-

Biochemical Assays:

-

Western Blotting: This technique is used to detect and quantify specific proteins in tissue samples. Brain, liver, or adipose tissue homogenates are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., FASN, mitochondrial complex markers, inflammatory markers).[8][13]

-

Metabolomics: This involves the comprehensive analysis of metabolites in biological samples (e.g., urine, plasma, tissue). Techniques such as mass spectrometry are used to identify and quantify a wide range of small molecules, providing insights into metabolic pathways affected by CMS-121.[8][11]

-

Lipid Peroxidation Assay: The levels of lipid peroxidation products, such as 4-hydroxynonenal (4-HNE), are measured in tissue homogenates as a marker of oxidative damage.[5][9]

-

The general workflow for preclinical evaluation is depicted in the diagram below.

Figure 2: General Preclinical Evaluation Workflow for CMS-121.

4.2. In Vitro Studies

-

Cell Lines:

-

Assays:

-

Cell Viability Assays: Used to determine the protective effects of CMS-121 against various insults, such as oxidative stress induced by glutamate or RSL3 (an inhibitor of glutathione peroxidase 4).[8][9]

-

Lipid Peroxidation Assays: In vitro measurement of lipid peroxidation using fluorescent probes like BODIPY 581/591 C11 in cells treated with an inducing agent (e.g., RSL3 or LPS) with or without CMS-121.[9]

-

Clinical Development

CMS-121 has progressed to clinical evaluation in humans.

5.1. Phase 1 Clinical Trial (NCT05318040)

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of CMS-121 in healthy young and elderly subjects.[14][15]

-

Design: A randomized, double-blind, placebo-controlled study with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[14][15] An open-label crossover component was included to assess the effect of food on bioavailability.[14][15]

-

Status: The Phase 1 trial has been completed, and CMS-121 was found to be safe in healthy human subjects with no serious adverse effects observed.[7][8]

The successful completion of the Phase 1 trial paves the way for future Phase 2 trials to assess the efficacy of CMS-121 in patients with mild cognitive impairment or Alzheimer's disease.[7]

The logical progression from preclinical to clinical studies is outlined below.

Figure 3: Logical Progression of CMS-121 Drug Development.

Conclusion and Future Directions

CMS-121 represents a novel and promising therapeutic strategy for Alzheimer's disease and other age-related neurodegenerative conditions. By targeting the fundamental processes of metabolic dysregulation and inflammation, it addresses the multifaceted nature of these complex diseases. The robust preclinical data, demonstrating significant improvements in cognitive function and key biomarkers, combined with a favorable safety profile in Phase 1 clinical trials, strongly supports the continued development of CMS-121. Future research will focus on demonstrating its efficacy in patient populations and further elucidating the intricate molecular mechanisms underlying its neuroprotective effects. The journey of CMS-121 from a derivative of a natural compound to a clinical-stage drug candidate underscores the potential of targeting metabolic pathways to combat neurodegeneration.

References

- 1. neuro-121.com [neuro-121.com]

- 2. Salk team launches phase 1 clinical trial for Alzheimer’s therapy - Salk Institute for Biological Studies [salk.edu]

- 3. researchgate.net [researchgate.net]

- 4. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New molecule reverses Alzheimer’s-like memory decline - Salk Institute for Biological Studies [salk.edu]

- 6. iadrp.nia.nih.gov [iadrp.nia.nih.gov]

- 7. NIH 2024 Paving the Way to Phase 2 Trials of CMS121 for Alzheimer's Disease | www.inknowvation.com [inknowvation.com]

- 8. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.vub.be [researchportal.vub.be]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. CMS121 Mitigates Aging-related Obesity and Metabolic Dysfunction | Aging [aging-us.com]

- 13. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Safety, Tolerability and Pharmacokinetics of CMS121, a Drug Candidate for Alzheimer's Disease, in Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Age-related cognitive decline and its pathological endpoint, Alzheimer’s disease (AD), represent a growing global health crisis with limited therapeutic options. Recent research has illuminated the potential of targeting fundamental aging processes, such as metabolic dysregulation and chronic inflammation, as a more effective strategy than focusing on single pathological hallmarks. This document provides a comprehensive technical overview of CMS-121, a novel synthetic derivative of the flavonoid fisetin, which has demonstrated significant promise in preclinical models of aging and neurodegeneration. CMS-121's multi-target mechanism of action, centered on the inhibition of Fatty Acid Synthase (FASN) and the subsequent modulation of key metabolic and signaling pathways, offers a compelling new avenue for the development of disease-modifying therapies for age-related cognitive decline. This guide details the core mechanism of action, summarizes key preclinical efficacy data, outlines experimental protocols, and provides visualizations of the critical signaling pathways involved.

Introduction

The traditional approach to treating Alzheimer's disease has largely focused on the amyloid cascade hypothesis. However, the limited success of amyloid-targeting therapies has prompted a shift towards investigating the fundamental biological processes that drive aging, the primary risk factor for sporadic AD.[1][2] CMS-121, a compound developed at the Salk Institute for Biological Studies, emerged from a drug discovery paradigm based on phenotypic screens that mimic various aspects of AD-related toxicities, including oxidative stress and inflammation.[3] It is a chemically optimized derivative of fisetin, a natural flavonoid, designed for improved stability, bioavailability, and blood-brain barrier penetration.[4] Preclinical studies have shown that CMS-121 can prevent and even reverse memory loss and other cognitive deficits in mouse models of both inherited and sporadic AD.[2][4] As of 2025, CMS-121 has successfully completed a Phase 1 clinical trial demonstrating its safety in healthy human subjects and is advancing towards Phase 2 trials.[2]

Core Mechanism of Action: Targeting Metabolic Dysregulation

CMS-121 exerts its neuroprotective effects through a multi-pronged approach that converges on the regulation of cellular metabolism. The primary molecular target of CMS-121 is Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1][3] By inhibiting FASN, CMS-121 initiates a cascade of downstream effects that collectively combat the metabolic and inflammatory hallmarks of the aging brain.

FASN Inhibition and Acetyl-CoA Metabolism

The inhibition of FASN by CMS-121 leads to an increase in the intracellular levels of acetyl-CoA, a critical metabolite that links cellular energy status to gene expression and mitochondrial function.[5][6] This increase in acetyl-CoA has two major neuroprotective consequences:

-

Enhanced Histone Acetylation: Elevated nuclear acetyl-CoA levels promote the acetylation of histones, an epigenetic modification associated with transcriptional activation.[6][7] This leads to the upregulation of genes involved in neuronal function, synaptic plasticity, and memory formation.[7]

-

Mitochondrial Homeostasis: By preserving mitochondrial acetyl-CoA levels, CMS-121 supports efficient energy production through the tricarboxylic acid (TCA) cycle and protects against age-associated mitochondrial dysfunction.[5]

Activation of Longevity Pathways: AMPK and SIRT1

CMS-121 has also been shown to activate two key regulators of cellular energy homeostasis and stress resistance: AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[4][8] The interplay between these two molecules is crucial for maintaining cellular health and promoting longevity.

-